REACTION_CXSMILES
|
[OH-:1].[K+].CCCCC[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]#[N:15].[CH2:16]([OH:18])[CH3:17].[OH2:19]>>[CH3:17][C:16]1[O:18][C:14]([C:13]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[N:15][C:8]=1[CH2:9][CH2:10][C:11]([OH:19])=[O:1] |f:0.1,3.4|
|
Name
|
|
Quantity
|
235 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ethanol water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The recoverd 13.5 g of acid 1-3 was used in the following step with no further purification
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |